molecular formula C18H20N4O3S B2529978 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034415-35-3

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2529978
CAS No.: 2034415-35-3
M. Wt: 372.44
InChI Key: UYHBDSOIRVPXIV-UHFFFAOYSA-N
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Description

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a compound notable for its structural complexity and potential utility in various scientific fields. It belongs to a class of compounds known for their significant biological activities, making it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process:

  • Formation of 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole: : This can be achieved via the cyclization of suitable precursors under oxidative conditions.

  • Formation of Piperidin-1-yl Group: : Introduction of the piperidin-1-yl group can be done through nucleophilic substitution reactions.

  • Final Coupling with Pyridin-3-yl Methanone: : The final step involves coupling the benzo[c][1,2,5]thiadiazole derivative with a pyridin-3-yl methanone, typically using a condensation reaction.

Industrial Production Methods: On an industrial scale, these reactions would need to be optimized for yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction times would be carefully controlled to maximize production efficiency.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole moiety.

  • Reduction: : Reduction reactions can modify the double bonds and other functional groups.

  • Substitution: : Substitution reactions, especially nucleophilic substitution, are possible due to the presence of the piperidine and pyridine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidants like hydrogen peroxide or peracids.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Conditions involving strong nucleophiles or bases in aprotic solvents.

Major Products: Depending on the reaction pathway, products can range from simple substitution derivatives to more complex oxidized or reduced forms.

Chemistry

  • Catalysis: : Used as ligands or intermediates in catalytic cycles.

  • Synthetic Intermediates: : Serve as building blocks in organic synthesis.

Biology and Medicine

  • Pharmacology: : Investigated for potential use as pharmaceutical agents, particularly in treatments targeting neurological disorders due to its piperidine moiety.

  • Molecular Probes: : Utilized in bioimaging and as markers due to their distinct structural features.

Industry

  • Materials Science:

Molecular Targets

  • The compound can interact with various biological targets, including enzymes and receptors, due to its structural components. The piperidine ring often confers activity at neurological targets.

Pathways Involved

  • The thiadiazole and pyridine rings can modulate electron flow and reactivity, influencing biological pathways such as signal transduction and enzymatic inhibition.

Similar Compounds

  • (4-(2,2-Dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone

  • (4-(3-methylthiadiazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone

Unique Aspects

There you have it—this compound offers a lot of potential for further exploration. Anything else you want to explore next?

Properties

IUPAC Name

[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-20-16-6-2-3-7-17(16)22(26(20,24)25)15-8-11-21(12-9-15)18(23)14-5-4-10-19-13-14/h2-7,10,13,15H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHBDSOIRVPXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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